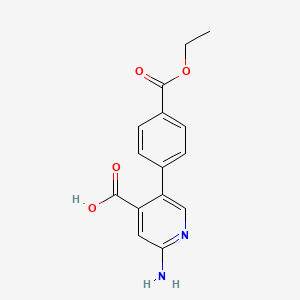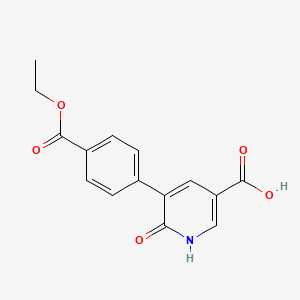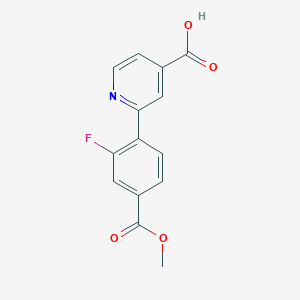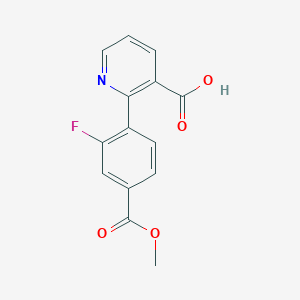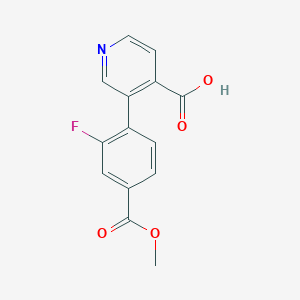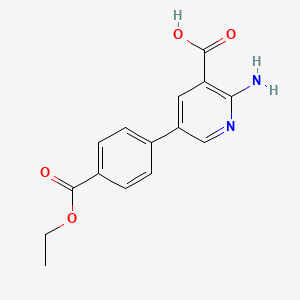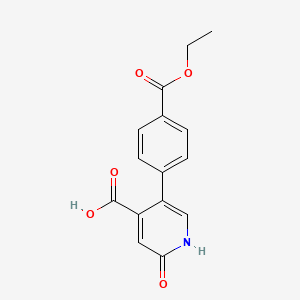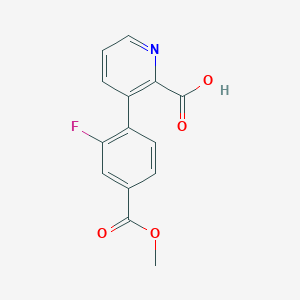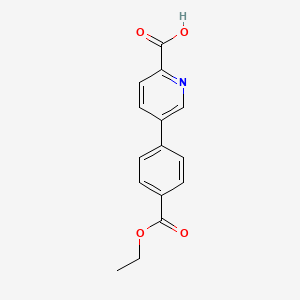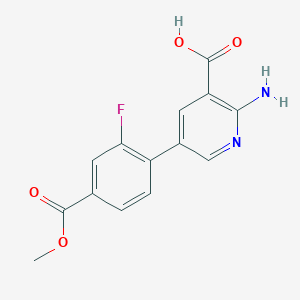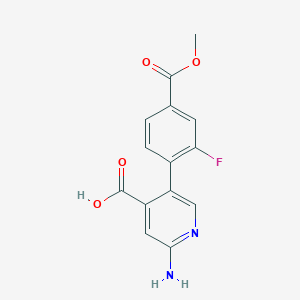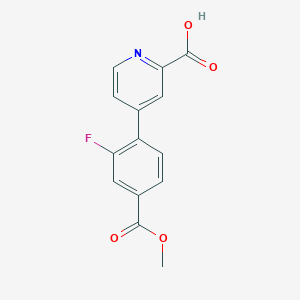
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid (FMCPA) is a synthetic organic compound of the picolinic acid family that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 210-212°C. FMCPA is a versatile compound with a wide range of uses in biochemical and physiological research.
Scientific Research Applications
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a chiral auxiliary in asymmetric synthesis, and as a chromogenic reagent for the detection of proteins. It has also been used in the synthesis of biologically active compounds such as antibiotics and anti-cancer drugs. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in the study of enzyme-catalyzed reactions and the study of enzyme kinetics.
Mechanism of Action
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% acts as a substrate for enzymes, which catalyze the transfer of its functional groups to other compounds. It also acts as a catalyst for chemical reactions, as it is able to form complexes with other molecules and increase the rate of reaction.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates, as well as on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments has both advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that is readily available. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments. For example, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is highly toxic and should be handled with care. In addition, it is not suitable for use in clinical studies as it has not been approved for human use.
Future Directions
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has potential for further research and development in a number of areas. One potential area of research is the development of new drugs and therapeutics based on 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%. Another potential area of research is the study of its effects on the expression of certain genes and its potential as an anti-cancer agent. Additionally, further research could be done to explore the potential of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% as a diagnostic tool or as a means of detecting and monitoring disease progression. Finally, further research could be done to explore its potential as an insecticide or for other agricultural applications.
Synthesis Methods
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-methoxycarbonylphenylacetic acid and 2-fluorobenzoyl chloride in the presence of a base catalyst such as sodium carbonate. The reaction is carried out in a polar solvent such as dichloromethane. The product is then isolated and purified by recrystallization.
properties
IUPAC Name |
4-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-3-10(11(15)6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRDOQIFJHGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

